molecular formula C19H19N5O2 B3001222 N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1421452-55-2

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No. B3001222
M. Wt: 349.394
InChI Key: SZUWWHXSJRELQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various benzamide derivatives, including those with oxadiazole moieties, has been extensively studied. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives were then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives, which upon coordination with copper(II) ions, formed stable complexes with significant cytotoxicity against certain cancer cell lines . Similarly, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), showcasing the potential for therapeutic applications . Other synthetic approaches include the reduction of corresponding substituted N-(benzoylimino) derivatives to produce substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides with anti-inflammatory and anti-cancer properties .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques and X-ray single-crystal diffraction. For example, the crystal structures of the synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes were determined, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles. The coordination of two large monodentate ligands and two chloride anions to the copper(II) ion resulted in a stable planar geometry around the central ion . In another study, the molecular structure of a pyrazolo[3,4-b]pyridine system was analyzed, showing that all atoms, except for two adjacent C atoms, lie in one plane, which is significant for the compound's intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives often include cyclization, oxidation, and coordination with metal ions. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives led to cyclization and the formation of thiadiazolo[2,3-a]pyridine derivatives . The synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides involved a one-pot ring conversion reaction, demonstrating the versatility of these synthetic methods .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structures. The synthesized compounds often exhibit significant cytotoxicity against various cancer cell lines, as seen in the case of the copper(II) complexes of thiadiazolo[2,3-a]pyridine derivatives . The selective inhibition of human aldosterone synthase by N-(Pyridin-3-yl)benzamides indicates their potential as selective therapeutic agents . Furthermore, the introduction of fluorine atoms and sulfonamide groups, as seen in the synthesis of a potential PET agent for imaging B-Raf(V600E) in cancers, can significantly alter the compounds' properties and enhance their suitability for biomedical applications .

Safety And Hazards

The safety and hazards associated with oxadiazoles and benzamides can depend on their specific structure. Some oxadiazoles are classified as Acute Tox. 4 Oral, indicating that they can be harmful if swallowed .

Future Directions

The future directions for research on oxadiazoles and benzamides could involve the development of new synthetic methods, the exploration of their biological activity, and their potential use in the development of new drugs .

properties

IUPAC Name

N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c1-13-21-19(26-23-13)16-8-5-10-20-17(16)24-11-9-15(12-24)22-18(25)14-6-3-2-4-7-14/h2-8,10,15H,9,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZUWWHXSJRELQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.